(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole
Description
Properties
IUPAC Name |
(4S)-4-[(2S)-butan-2-yl]-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydro-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-3-10(2)14-9-18-15(17-14)13-6-4-5-12(16-13)11-7-8-11/h4-6,10-11,14H,3,7-9H2,1-2H3/t10-,14+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWOJIYWTAJPHGU-IINYFYTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1COC(=N1)C2=CC=CC(=N2)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Key Parameters for Cyclocondensation
| Parameter | Conditions/Reagents | Yield (%) | Source |
|---|---|---|---|
| Amidation | Oxalyl chloride, CH₂Cl₂, 0°C | 92 | |
| Cyclization | SOCl₂, toluene, 60°C | 85 | |
| Purification | Silica chromatography | 64 (overall) |
Chiral Resolution and Asymmetric Synthesis
Stereochemical purity is critical for the (S,S) configuration. Two strategies dominate:
-
Chiral Pool Synthesis : Starting from enantiopure (S)-tert-leucinol or (S)-sec-butanol derivatives. For example, (S)-sec-butylamine is resolved via diastereomeric salt formation with tartaric acid before incorporation into the amino alcohol.
-
Asymmetric Catalysis : Palladium-catalyzed asymmetric allylic alkylation (AAA) introduces chirality during cyclopropane formation in the pyridine moiety.
A study demonstrated that enzymatic resolution using lipases (e.g., Candida antarctica) achieves >99% enantiomeric excess (ee) for the amino alcohol intermediate.
Palladium-Catalyzed Coupling Reactions
Introducing the 6-cyclopropylpyridin-2-yl group often employs Suzuki-Miyaura cross-coupling. The pyridine boronate ester reacts with a preformed oxazole bromide under Pd(PPh₃)₄ catalysis.
Table 2: Coupling Reaction Optimization
| Condition | Outcome | Yield (%) | Source |
|---|---|---|---|
| Pd(PPh₃)₄, Na₂CO₃ | 93% yield, room temperature | 93 | |
| Microwave irradiation | Reduced reaction time (2h vs. 24h) | 89 |
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency. For cyclization steps, microwave heating at 150°C reduces reaction times from 24 hours to 30 minutes while maintaining yields of 88–90% . This method is particularly effective for large-scale production, minimizing decomposition pathways.
Enzymatic Methods for Stereochemical Control
Recent advances utilize immobilized enzymes to catalyze stereoselective steps. For instance, Candida rugosa lipase selectively acylates the (R)-enantiomer of a racemic amino alcohol, leaving the desired (S)-isomer unreacted. This method achieves 98% ee with minimal purification steps .
Chemical Reactions Analysis
Types of Reactions
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form corresponding oxides.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Alkyl halides, sulfonates, under basic conditions.
Major Products
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinyl derivatives.
Scientific Research Applications
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or gene expression pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
The following table summarizes key structural and synthetic differences between the target compound and its analogs:
^a Predicted based on steric and electronic effects of the cyclopropylpyridine group.
Key Observations:
Steric Effects :
- The tert-butyl group in (S)-t-BuPyOx provides greater steric bulk compared to the sec-butyl group in the target compound. This difference may influence metal-ligand coordination geometry and enantioselectivity in catalytic applications.
- The 6-cyclopropylpyridin-2-yl substituent introduces additional steric hindrance and electronic modulation due to the cyclopropane ring’s strain and electron-withdrawing effects.
Synthetic Challenges :
- (S)-t-BuPyOx synthesis involves a scalable three-step route from picolinic acid, with optimized cyclization using NaOMe to achieve 72% yield in the final step.
- For the target compound, analogous methods would require substitution of picolinic acid with 6-cyclopropylpicolinic acid, which may introduce challenges in cyclization efficiency due to steric and electronic factors.
Stability :
- (S)-t-BuPyOx is prone to hydrolysis under acidic conditions, reverting to its amide precursor. The target compound’s 6-cyclopropyl group may enhance stability by reducing electron density at the oxazoline ring, though this remains speculative.
Catalytic Performance and Research Findings
While direct catalytic data for the target compound are absent, insights from (S)-t-BuPyOx and related ligands highlight critical trends:
- Pd-Catalyzed Asymmetric Additions : (S)-t-BuPyOx achieves high enantioselectivity (e.g., >90% ee in conjugate additions) due to its rigid chiral environment. Substituting pyridine with 6-cyclopropylpyridine could alter substrate binding modes and selectivity profiles.
- Hydrolysis Sensitivity : The susceptibility of (S)-t-BuPyOx to hydrolysis under acidic conditions necessitates careful handling. The cyclopropane ring in the target compound may mitigate this by destabilizing hydrolytic transition states.
Purification and Handling
Biological Activity
(S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole is a chiral compound characterized by its unique oxazole ring and complex structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The compound features a sec-butyl group and a cyclopropyl-substituted pyridine, which contribute to its structural complexity. The stereochemistry of the compound is significant, as the (S) configuration at the oxazole and butyl positions can influence its pharmacological properties. The molecular formula is , with a molecular weight of approximately 244.33 g/mol.
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity, particularly as:
- Receptor Agonists/Antagonists : Compounds with similar structures often show promise as modulators of various receptors involved in neurological processes.
- Enzyme Inhibitors : It may inhibit specific enzymes related to metabolic pathways, influencing various biological processes.
The presence of the cyclopropyl group and the oxazole ring may enhance the compound's ability to interact selectively with biological targets. Interaction studies utilizing various techniques such as molecular docking and receptor binding assays are crucial for elucidating the mechanism of action.
Pharmacokinetic Properties
Research into the pharmacokinetic properties of this compound could further clarify its viability as a therapeutic agent. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| TPSA | 43.18 Ų |
| GI Absorption | High |
| BBB Permeability | Yes |
| P-gp Substrate | No |
| CYP Inhibition Profile | CYP2C19: Yes |
| CYP2C9: Yes | |
| CYP1A2: No | |
| CYP3A4: No |
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific stereochemistry and combination of functional groups. Below is a comparison with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Methyl-6-phenyletinylpyridine | Pyridine ring with ethynyl substitution | mGluR5 antagonist |
| 6-Cyclopropylpyridine | Similar pyridine core | Investigated for neuroprotective effects |
| 3-(Cyclopropyl)aniline | Aniline derivative with cyclopropane | Different reactivity patterns compared to oxazoles |
Q & A
Q. What are the standard synthetic routes for preparing (S)-4-((S)-sec-Butyl)-2-(6-cyclopropylpyridin-2-yl)-4,5-dihydrooxazole?
The synthesis typically involves a multi-step sequence starting from chiral precursors. Key steps include:
- Acylation : Reacting (S)-sec-butylamine derivatives with activated carboxylic acids (e.g., 6-cyclopropylpicolinic acid) using activating agents like isobutyl chloroformate and N-methylmorpholine to minimize over-acylation side reactions .
- Cyclization : Converting intermediates (e.g., amides or chlorides) into the oxazoline ring. For example, treating chloride intermediates with NaOMe in methanol at 55°C achieves cyclization with 72% yield, avoiding hydrolysis byproducts .
- Purification : Flash chromatography on neutral silica gel (40–63 µm) is critical for isolating the final product in >99% purity .
Q. How can enantiomeric purity be ensured during synthesis?
Enantiomeric purity is maintained by:
- Chiral Precursors : Using enantiopure starting materials like (S)-2-phenylglycinol or (S)-tert-leucinol to control stereochemistry .
- Reaction Monitoring : Employing chiral HPLC or NMR spectroscopy to track stereochemical integrity during key steps (e.g., cyclization) .
- Minimizing Hydrolysis : Avoiding aqueous conditions and using anhydrous solvents, as oxazolines are prone to racemization under acidic or moist environments .
Advanced Research Questions
Q. What strategies resolve low yields or byproducts in the cyclization step?
Optimization strategies include:
- Activating Agents : Replacing traditional reagents (e.g., oxalyl chloride) with NaOMe or KOtBu to suppress side reactions like over-alkylation .
- Temperature Control : Conducting cyclization at 55°C to balance reaction rate and selectivity .
- Intermediate Stabilization : Isolating intermediates as stable salts (e.g., HCl salts) to prevent degradation before cyclization .
Q. Which computational methods are suitable for studying this compound’s electronic properties?
Density Functional Theory (DFT) approaches are recommended:
- Hybrid Functionals : Use B3LYP or similar functionals incorporating exact exchange to improve accuracy in thermochemical and electronic structure calculations .
- Dispersion Corrections : Apply DFT-D3 with Becke-Johnson damping to account for non-covalent interactions, critical for modeling π-stacking in pyridyl or cyclopropyl groups .
- Benchmarking : Validate calculations against experimental NMR or X-ray crystallography data to resolve discrepancies in bond lengths or charge distribution .
Q. How can catalytic performance discrepancies be analyzed in asymmetric reactions?
Systematic approaches include:
- Parameter Variation : Adjusting ligand-to-metal ratios, solvent polarity, or temperature to identify optimal conditions .
- Mechanistic Probes : Using kinetic isotopic effects (KIEs) or Hammett plots to elucidate rate-determining steps .
- Spectroscopic Characterization : Employing in situ IR or NMR to detect intermediates (e.g., metal-ligand complexes) and correlate with enantioselectivity .
Q. What storage conditions prevent degradation of this oxazoline compound?
- Moisture Avoidance : Store under inert gas (Ar/N₂) in sealed containers with desiccants (e.g., molecular sieves) .
- Low-Temperature Stability : Keep at –20°C to slow hydrolysis; avoid prolonged exposure to protic solvents like methanol .
- Stability Monitoring : Regular NMR or mass spectrometry checks to detect decomposition (e.g., hydrolysis to amide derivatives) .
Q. How are purification challenges addressed for hydrophilic byproducts?
Q. What role does the cyclopropane group play in ligand design for catalysis?
- Steric Tuning : The cyclopropane moiety introduces rigidity, enhancing enantioselectivity in asymmetric catalysis by restricting rotational freedom .
- Electronic Effects : The strained ring modulates electron density on the pyridyl group, influencing metal-ligand binding affinity .
Data Contradiction Analysis Example Q. 9. How to reconcile conflicting reports on ligand hydrolysis rates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
